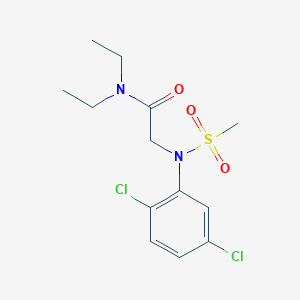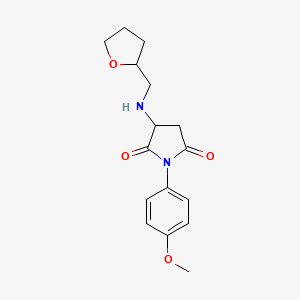
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and an oxolan-2-ylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. This is followed by the introduction of the oxolan-2-ylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a therapeutic setting.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(pyrrolidin-2-ylmethylamino)pyrrolidine-2,5-dione
- 1-(4-Methoxyphenyl)-3-(morpholin-2-ylmethylamino)pyrrolidine-2,5-dione
- 1-(4-Methoxyphenyl)-3-(piperidin-2-ylmethylamino)pyrrolidine-2,5-dione
Uniqueness
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione stands out due to the presence of the oxolan-2-ylmethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-6-4-11(5-7-12)18-15(19)9-14(16(18)20)17-10-13-3-2-8-22-13/h4-7,13-14,17H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIKSOBZPKBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B4016415.png)
![[1-(3-Methylpyrazin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B4016431.png)
![N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4016433.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![5-methyl-3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4016451.png)
![3-ethyl-5-{2-[1-(2-hydroxyethyl)naphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]ethylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4016454.png)
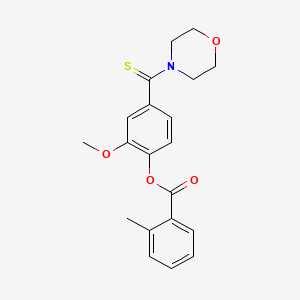
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4016461.png)
![N-[8-hydroxy-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B4016472.png)
![4-{2,2-Dimethyl-4-oxo-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-5-YL}benzoic acid](/img/structure/B4016478.png)
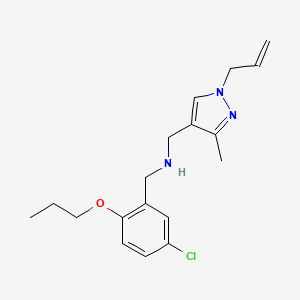
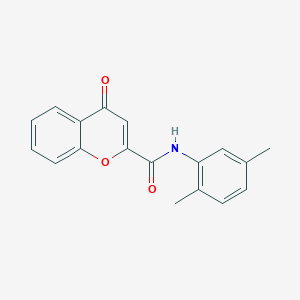
![N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide](/img/structure/B4016503.png)
